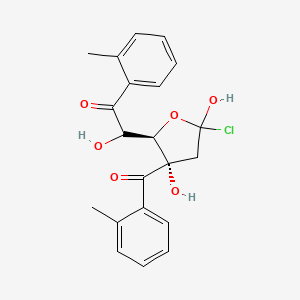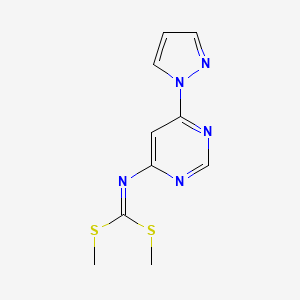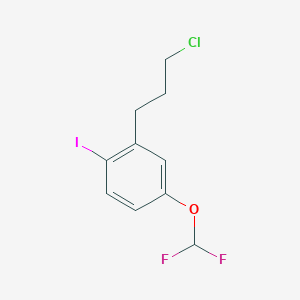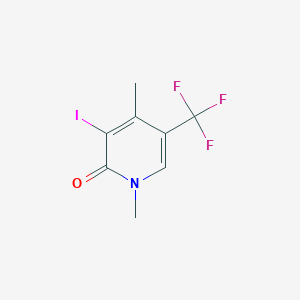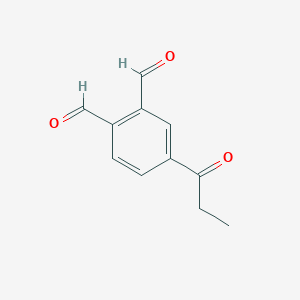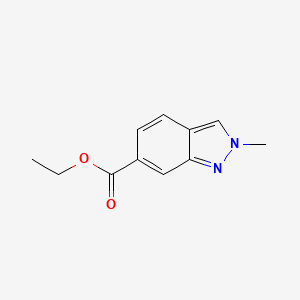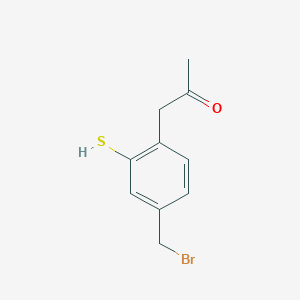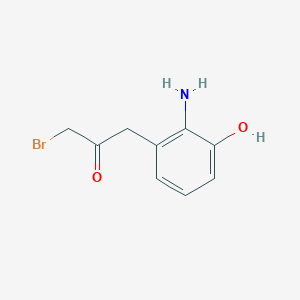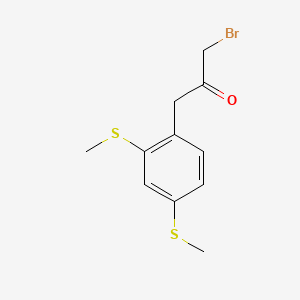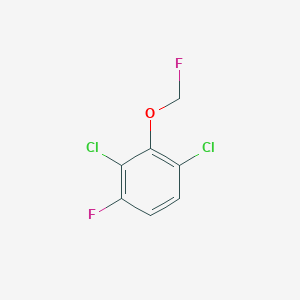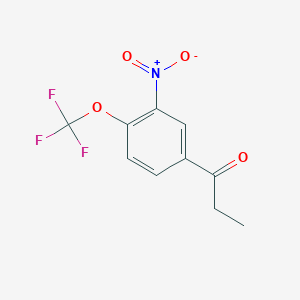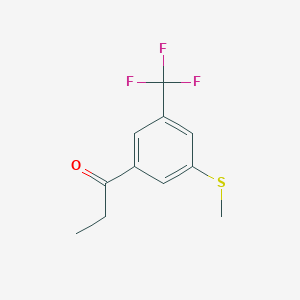
1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C11H11F3OS It is characterized by the presence of a trifluoromethyl group and a methylthio group attached to a phenyl ring, which is further connected to a propanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-one typically involves the reaction of 3-(methylthio)-5-(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the propanone group. Common reagents used in this synthesis include organometallic compounds such as Grignard reagents or organolithium reagents. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of sensitive intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and purification techniques such as distillation or recrystallization are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The methylthio group can participate in redox reactions, potentially modulating the activity of enzymes and other proteins. The propanone moiety may interact with nucleophilic sites in biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)propan-1-one
- 1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one
Uniqueness
1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-one is unique due to the specific positioning of the trifluoromethyl and methylthio groups on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of these groups in different positions on similar compounds can lead to variations in their properties and applications.
Eigenschaften
Molekularformel |
C11H11F3OS |
|---|---|
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
1-[3-methylsulfanyl-5-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11F3OS/c1-3-10(15)7-4-8(11(12,13)14)6-9(5-7)16-2/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
KUACQJOVYHKJJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC(=CC(=C1)SC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


